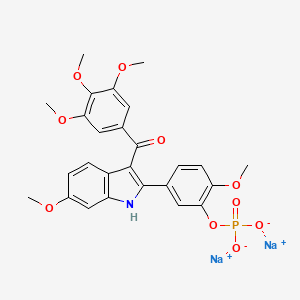

OXi8007

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H24NNa2O10P |

|---|---|

Molecular Weight |

587.4 g/mol |

IUPAC Name |

disodium;[2-methoxy-5-[6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl]phenyl] phosphate |

InChI |

InChI=1S/C26H26NO10P.2Na/c1-32-16-7-8-17-18(13-16)27-24(14-6-9-19(33-2)20(10-14)37-38(29,30)31)23(17)25(28)15-11-21(34-3)26(36-5)22(12-15)35-4;;/h6-13,27H,1-5H3,(H2,29,30,31);;/q;2*+1/p-2 |

InChI Key |

GQIZTUAJGVBAFG-UHFFFAOYSA-L |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(N2)C3=CC(=C(C=C3)OC)OP(=O)([O-])[O-])C(=O)C4=CC(=C(C(=C4)OC)OC)OC.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

OXi8007: A Technical Guide to its Mechanism of Action as a Vascular Disrupting Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

OXi8007 is a second-generation vascular disrupting agent (VDA) that has demonstrated significant potential in preclinical cancer models. As a water-soluble phosphate prodrug, this compound is systemically administered and subsequently converted in vivo to its active metabolite, OXi8006. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic action of this compound, with a focus on its role as a potent inhibitor of tubulin polymerization and subsequent activation of the RhoA signaling cascade, leading to catastrophic vascular collapse within the tumor microenvironment. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Action: From Prodrug to Active Compound

This compound is an indole-based small molecule that, in its prodrug form, is inactive. Following intravenous or intraperitoneal administration, it is rapidly converted to the active compound OXi8006 by ubiquitous non-specific phosphatases that cleave the phosphate group.[1][2] This bioactivation strategy enhances the solubility and bioavailability of the therapeutic agent.

Inhibition of Tubulin Polymerization

The primary intracellular target of OXi8006 is the tubulin protein. OXi8006 binds to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[1][3][4] This disruption of microtubule dynamics has a profound impact on rapidly proliferating cells, particularly endothelial cells lining the tumor vasculature. The inhibition of tubulin polymerization by OXi8006 has been quantified with an IC50 value of 1.1 µM in a cell-free assay.[1][5]

The RhoA Signaling Cascade and Vascular Disruption

The depolymerization of microtubules in endothelial cells initiates a downstream signaling cascade that culminates in the disruption of the tumor vasculature. A key mediator in this process is the small GTPase, RhoA.

Activation of RhoA

Microtubule disruption leads to the activation of RhoA.[5][6][7] While the precise mechanism linking microtubule depolymerization to RhoA activation is still under investigation, it is a critical step in the vascular disrupting activity of OXi8006.

Downstream Effectors and Cytoskeletal Reorganization

Activated RhoA, in turn, activates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). ROCK activation leads to a cascade of events that dramatically alter the endothelial cell cytoskeleton:

-

Increased Myosin Light Chain (MLC) Phosphorylation: ROCK directly phosphorylates and activates MLC, a key regulator of actomyosin contractility.[5][6][7]

-

Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK also phosphorylates and inhibits MLCP, the enzyme responsible for dephosphorylating MLC. This dual action ensures a sustained increase in phosphorylated MLC.

-

Stress Fiber Formation: The increased actomyosin contractility leads to the formation of prominent actin stress fibers.[5]

-

Increased Focal Adhesion Formation: OXi8006 treatment has been shown to increase the formation of focal adhesions and the phosphorylation of focal adhesion kinase (FAK).[5][6][7]

These cytoskeletal changes result in endothelial cell rounding, contraction, and detachment from the basement membrane. This loss of endothelial integrity leads to increased vascular permeability and, ultimately, the collapse and occlusion of the tumor blood vessels. The ensuing vascular shutdown deprives the tumor of oxygen and nutrients, leading to extensive tumor necrosis.[2][5]

Antimitotic Effects and Cytotoxicity

In addition to its vascular-disrupting effects, OXi8006, as a tubulin polymerization inhibitor, also exhibits direct antimitotic activity. By disrupting the mitotic spindle, OXi8006 induces a cell cycle blockade at the G2/M phase in rapidly dividing cells, including both endothelial and tumor cells.[5][6] This cell cycle arrest ultimately leads to apoptosis.

Quantitative Data

The cytotoxic and anti-proliferative activities of OXi8006 have been evaluated in various cell lines. The following table summarizes the reported GI50 values, which represent the concentration required to inhibit cell growth by 50%.

| Cell Line | Cell Type | GI50 (nM) | Reference |

| HUVEC (activated) | Human Umbilical Vein Endothelial Cells | 41 | [1] |

| MDA-MB-231 | Human Breast Adenocarcinoma | 32 | [1] |

| NCI-H460 | Human Large Cell Lung Carcinoma | 25.7 (avg) | [1][5] |

| DU-145 | Human Prostate Carcinoma | 25.7 (avg) | [1][5] |

| SK-OV-3 | Human Ovarian Adenocarcinoma | 25.7 (avg) | [1][5] |

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.

Protocol:

-

Prepare a reaction mixture containing 3 mg/mL purified bovine tubulin in 80 mM PIPES buffer (pH 6.9), 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, and 10% glycerol.[8]

-

Add OXi8006 or a vehicle control to the reaction mixture.

-

Incubate the mixture at 37°C to initiate polymerization.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. Light scattering by microtubules is proportional to the concentration of polymerized tubulin.[8]

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of OXi8006 on the cell cycle progression of cultured cells.

Protocol:

-

Plate Human Umbilical Vein Endothelial Cells (HUVECs) in collagen-I coated 6-well plates at a density of 200,000 cells/well and allow them to adhere for 48 hours.[5]

-

Treat the cells with various concentrations of OXi8006 or a vehicle control for 24 hours.[5]

-

Harvest the cells by trypsinization and centrifuge at 800 x g for 10 minutes.[5]

-

Resuspend the cells in PBS and fix them in 70% ethanol overnight at -20°C.[5]

-

Centrifuge the fixed cells to remove the ethanol and resuspend them in a PBS solution containing 20 µg/mL RNase A and 20 µg/mL propidium iodide (PI).[5]

-

Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

RhoA Activation Assay (G-LISA)

This assay quantifies the amount of active, GTP-bound RhoA in cell lysates.

Protocol:

-

Culture cells to 80-90% confluency and then stimulate with OXi8006 or a control.

-

Lyse the cells in an ice-cold lysis buffer containing protease inhibitors.

-

Clarify the lysates by centrifugation.

-

Equalize the protein concentration of all samples.

-

Add the cell lysates to a 96-well plate coated with a Rho-GTP-binding protein.

-

Incubate the plate to allow the active RhoA in the lysate to bind to the plate.

-

Wash the wells to remove unbound proteins.

-

Add a primary antibody specific for RhoA.

-

Add a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Add an HRP substrate and measure the absorbance at 490 nm. The signal is proportional to the amount of active RhoA in the sample.

In Vivo Vascular Disruption Assessment (Dynamic Bioluminescence Imaging)

This method assesses the effect of this compound on tumor vasculature in a living animal model.

Protocol:

-

Establish tumors in mice using cancer cells that have been engineered to express luciferase (e.g., MDA-MB-231-luc).

-

Once tumors reach a specified size, administer this compound via intraperitoneal or intravenous injection.

-

At various time points post-treatment, anesthetize the mice and administer the luciferase substrate, D-luciferin.

-

Image the bioluminescence signal from the tumor using a sensitive CCD camera-based imaging system.

-

A decrease in the bioluminescence signal indicates a disruption of blood flow to the tumor, as the delivery of the luciferin substrate is compromised. A greater than 90% reduction in signal by 6 hours post-treatment is indicative of potent vascular disrupting activity.[5][6]

Histological Confirmation of Vascular Disruption

This protocol provides a direct visualization of the effects of this compound on tumor vasculature.

Protocol:

-

Following in vivo experiments, euthanize the mice and excise the tumors.

-

To assess vessel perfusion, inject a fluorescent dye such as Hoechst 33342 intravenously a few minutes before euthanasia. This dye will only stain the nuclei of cells in well-perfused regions.

-

Fix the tumors in formalin and embed them in paraffin.

-

Section the tumors and perform immunohistochemistry for endothelial cell markers such as CD31 to visualize blood vessels.

-

Examine the sections under a microscope to assess the extent of vascular damage, necrosis, and perfusion (based on Hoechst staining). A significant reduction in Hoechst staining and evidence of hemorrhage and necrosis in the tumor core are indicative of vascular disruption.[5]

Visualizations

Signaling Pathway of this compound/OXi8006

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice [mdpi.com]

- 3. baylor-ir.tdl.org [baylor-ir.tdl.org]

- 4. baylor-ir.tdl.org [baylor-ir.tdl.org]

- 5. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug this compound in breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

OXi8007: A Technical Whitepaper on its Core Target and Mechanism of Action

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

OXi8007 is a novel, water-soluble phosphate prodrug of the potent tubulin-binding agent OXi8006. Its primary therapeutic action is the targeted disruption of tumor vasculature, leading to extensive tumor necrosis. This document provides a comprehensive technical overview of this compound's core target, its mechanism of action, and the key experimental data supporting its preclinical efficacy. Detailed methodologies for the pivotal experiments are provided to facilitate replication and further investigation.

Core Target: The Tubulin-Microtubule System in Tumor Endothelial Cells

The principal target of this compound's active form, OXi8006, is the tubulin-microtubule system within rapidly proliferating endothelial cells, which are characteristic of the tumor neovasculature.[1][2][3] OXi8006 is a potent inhibitor of tubulin polymerization, binding to the colchicine site on tubulin.[4] This interaction disrupts the dynamic assembly and disassembly of microtubules, critical cellular components for maintaining cell structure, and function. The selectivity of this compound for the tumor vasculature is attributed to the higher proliferation rate of tumor endothelial cells compared to those in healthy, quiescent tissues.[1][3]

Mechanism of Action: A Cascade of Vascular Disruption

This compound, a water-soluble phosphate prodrug, is converted in vivo by non-specific phosphatases to its active form, OXi8006.[1][2][3] OXi8006 then exerts its potent anti-vascular effects through a multi-step signaling cascade within the tumor endothelial cells.

The key events in the mechanism of action are:

-

Microtubule Depolymerization: OXi8006 binds to tubulin, inhibiting its polymerization and leading to the disassembly of the microtubule network.[1][2]

-

RhoA Activation: The disruption of the microtubule cytoskeleton triggers the activation of the small GTPase, RhoA.[1][5]

-

Cytoskeletal Reorganization: Activated RhoA, through its downstream effector RhoA kinase (ROCK), leads to increased phosphorylation of myosin light chain and subsequent actin stress fiber formation.[1]

-

Cell Shape Change and Vascular Shutdown: These profound cytoskeletal changes cause the endothelial cells to round up and detach, increasing vascular permeability and ultimately leading to a rapid shutdown of blood flow to the tumor.[1][2] This deprives the tumor of essential oxygen and nutrients, resulting in extensive tumor necrosis.[1]

Below is a diagram illustrating the proposed signaling pathway of this compound.

Quantitative Data Summary

The preclinical efficacy of OXi8006 and this compound has been quantified through various in vitro and in vivo assays.

| Assay | Cell Line/Model | Compound | Metric | Value | Reference |

| Tubulin Polymerization Inhibition | - | OXi8006 | IC50 | 1.1 µM | [4] |

| Cytotoxicity (Cell Growth Inhibition) | Activated HUVECs | OXi8006 | GI50 | 41 nM | |

| Cytotoxicity (Cell Growth Inhibition) | MDA-MB-231 (Breast Cancer) | OXi8006 | GI50 | 32 nM | |

| Cytotoxicity (Cell Growth Inhibition) | DU-145 (Prostate Cancer) | OXi8006 | GI50 | 36 nM | [4] |

| In Vivo Vascular Disruption | MDA-MB-231-luc Xenograft | This compound | % BLI Signal Abolished | >93% at 6 hours | [1][5] |

| In Vivo Vascular Disruption | Renca-luc Kidney Tumors | This compound | % Vascular Shutdown | >98% within 4 hours | [3] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound and OXi8006.

In Vitro Tubulin Polymerization Assay

This assay assesses the direct inhibitory effect of OXi8006 on the polymerization of tubulin into microtubules.

-

Principle: The polymerization of tubulin is monitored by measuring the increase in light scattering or fluorescence in a temperature-controlled spectrophotometer or fluorometer.

-

Materials:

-

Purified tubulin (>99%)

-

GTP solution

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

OXi8006 stock solution (in DMSO)

-

Temperature-controlled microplate reader

-

-

Procedure:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.

-

Add GTP to a final concentration of 1 mM.

-

Add varying concentrations of OXi8006 or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the cold tubulin/GTP solution to the wells.

-

Immediately place the plate in the microplate reader pre-heated to 37°C.

-

Measure the absorbance (e.g., at 340 nm) or fluorescence at regular intervals for a defined period (e.g., 60 minutes).

-

The IC50 value is calculated as the concentration of OXi8006 that inhibits tubulin polymerization by 50% compared to the vehicle control.

-

Cytotoxicity Sulforhodamine B (SRB) Assay

This assay determines the cell growth inhibitory effects of OXi8006 and this compound.

-

Principle: SRB is a dye that binds to cellular proteins, and the amount of bound dye is proportional to the cell number.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or cancer cell lines (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

OXi8006 and this compound stock solutions

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of OXi8006, this compound, or vehicle control for a specified period (e.g., 48-72 hours).

-

Fix the cells by adding cold TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates with water to remove the TCA.

-

Stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye.

-

Air dry the plates and solubilize the bound dye with Tris base solution.

-

Measure the absorbance at approximately 510 nm using a microplate reader.

-

The GI50 value is determined as the concentration of the compound that inhibits cell growth by 50%.

-

In Vivo Bioluminescence Imaging of Tumor Vascular Disruption

This in vivo assay visualizes and quantifies the vascular disrupting effects of this compound in a tumor xenograft model.

-

Principle: Luciferase-expressing tumor cells are implanted in mice. The delivery of the substrate, luciferin, to the tumor is dependent on blood flow. A decrease in the bioluminescence signal after drug administration indicates vascular shutdown.

-

Materials:

-

Luciferase-expressing cancer cells (e.g., MDA-MB-231-luc)

-

Immunocompromised mice (e.g., SCID mice)

-

This compound solution for injection

-

D-luciferin

-

In vivo imaging system (e.g., IVIS)

-

-

Procedure:

-

Establish tumor xenografts by injecting MDA-MB-231-luc cells into the appropriate site (e.g., mammary fat pad) of the mice.

-

Once tumors reach a predetermined size, acquire a baseline bioluminescence image by administering D-luciferin to the mice and imaging them in the in vivo imaging system.

-

Administer this compound to the mice via an appropriate route (e.g., intraperitoneal injection) at a specified dose (e.g., 350 mg/kg).

-

Acquire subsequent bioluminescence images at various time points post-treatment (e.g., 2, 4, 6, 24 hours).

-

Quantify the bioluminescence signal from the tumor region of interest at each time point.

-

Calculate the percentage of signal reduction compared to the baseline to determine the extent of vascular disruption.

-

Below is a diagram illustrating the general workflow for the in vivo bioluminescence imaging experiment.

Conclusion

This compound is a promising vascular disrupting agent with a well-defined primary target and mechanism of action. By selectively targeting the tubulin-microtubule system in tumor endothelial cells, it initiates a signaling cascade that leads to rapid and extensive tumor vascular shutdown. The robust preclinical data, supported by the detailed experimental protocols provided herein, establish a strong foundation for the continued development of this compound as a potential anti-cancer therapeutic.

References

- 1. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug this compound in breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. pubcompare.ai [pubcompare.ai]

- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]

OXi8007: A Technical Guide to a Promising Vascular Disrupting Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OXi8007 is a novel, water-soluble, indole-based small molecule that functions as a potent vascular disrupting agent (VDA). It is a prodrug that is rapidly converted in vivo to its active metabolite, OXi8006. By targeting the tubulin-microtubule system in rapidly proliferating endothelial cells, this compound selectively disrupts the established tumor vasculature, leading to a rapid shutdown of blood flow, extensive tumor necrosis, and significant anti-cancer effects in preclinical models. This technical guide provides a comprehensive overview of the core data, experimental protocols, and signaling pathways associated with this compound.

Mechanism of Action

This compound exerts its anti-vascular effects through a multi-step process initiated by the inhibition of tubulin polymerization. As a colchicine-site binding agent, the active form, OXi8006, disrupts microtubule dynamics within endothelial cells.[1][2] This leads to a cascade of downstream events culminating in the collapse of the tumor's blood supply.

The key signaling pathway implicated in the mechanism of action of this compound is the RhoA pathway.[1] Disruption of the microtubule network activates RhoA, a small GTPase that plays a critical role in regulating the actin cytoskeleton.[1][3][4] Activated RhoA, in turn, activates Rho-associated kinase (ROCK), which leads to the phosphorylation of downstream effectors, including non-muscle myosin light chain.[1][3] This results in increased actin-myosin contractility, stress fiber formation, and ultimately, endothelial cell rounding and detachment from the vessel wall.[1][5] This process increases vascular permeability and leads to a rapid shutdown of tumor blood flow.[1][6]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound and its active metabolite, OXi8006.

Table 1: In Vitro Activity of OXi8006 and this compound

| Compound | Cell Line | Assay Type | Endpoint | Value | Reference(s) |

| OXi8006 | - | Tubulin Polymerization | IC50 | 1.1 µM | [2] |

| OXi8006 | MDA-MB-231 (Breast Cancer) | Cytotoxicity | GI50 | 32 nM | [2] |

| OXi8006 | Activated HUVECs | Cytotoxicity | GI50 | 41 nM | [2] |

| This compound | Renca (Kidney Cancer) | Cytotoxicity | IC50 | > 2 µM | [6] |

| OXi8006 | Renca (Kidney Cancer) | Cytotoxicity | IC50 | ~4 µM | [6] |

| CA4 (Combretastatin A-4) | Renca (Kidney Cancer) | Cytotoxicity | IC50 | < 2 µM | [6] |

HUVECs: Human Umbilical Vein Endothelial Cells

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Animal Model | Dosage | Administration | Primary Outcome | Result | Reference(s) |

| MDA-MB-231-luc (Breast Cancer) | SCID Mice | 350 mg/kg | Intraperitoneal (IP) | Reduction in Bioluminescence Signal | >93% reduction at 6 hours | [1] |

| Renca-luc (Kidney Cancer) | BALB/c Mice | 250 mg/kg | Intraperitoneal (IP) | Vascular Shutdown (Bioluminescence Imaging) | >98% within 4 hours | [6][7] |

| Renca-luc (Kidney Cancer) | BALB/c Mice | 250 mg/kg | Intraperitoneal (IP) | Tumor Hypoxia (Photoacoustic Imaging) | Occurred within 30 minutes | [6][7] |

| XP258 (Human Kidney Xenograft) | Mice | 250 mg/kg | Intraperitoneal (IP) | Tumor Hypoxia (MSOT) | Confirmed selective hypoxiation | [7] |

MSOT: Multispectral Optoacoustic Tomography

Table 3: Pharmacokinetic Parameters of this compound and OXi8006 in BALB/c Mice

| Compound | Matrix | T1/2 | Reference(s) |

| This compound | Plasma | 49 min | [8] |

| OXi8006 | Plasma | 119 min | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

This protocol is adapted from methodologies used in the preclinical evaluation of this compound.[6][8]

Objective: To determine the growth inhibitory effects of OXi8006 and this compound on cancer and endothelial cells.

Materials:

-

96-well cell culture plates

-

Cancer cell lines (e.g., Renca) or HUVECs

-

Complete cell culture medium

-

OXi8006, this compound, and control compounds (e.g., Combretastatin A-4)

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

1% (v/v) acetic acid

-

10 mM Tris base solution

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells in 96-well plates at a density of approximately 8,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]

-

Compound Treatment: Prepare ten-fold serial dilutions of the test compounds (OXi8006, this compound) and a positive control. Add the diluted compounds to the respective wells and incubate for 48 hours.[8]

-

Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[9]

-

Staining: Wash the plates four times with 1% acetic acid to remove TCA.[9][10] Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]

-

Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.[9][10]

-

Solubilization: Air dry the plates. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 or GI50 values.

In Vivo Vascular Disruption Assessment: Bioluminescence Imaging (BLI)

This protocol is based on the in vivo studies evaluating this compound's vascular disrupting effects.[1][6]

Objective: To non-invasively quantify the extent and kinetics of tumor vascular shutdown induced by this compound in luciferase-expressing tumor models.

Materials:

-

Immunocompromised mice (e.g., SCID or BALB/c)

-

Luciferase-expressing cancer cells (e.g., MDA-MB-231-luc, Renca-luc)

-

This compound solution for injection

-

D-luciferin substrate

-

In vivo imaging system (e.g., IVIS)

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Tumor Implantation: Subcutaneously or orthotopically implant luciferase-expressing tumor cells into the mice. Allow tumors to grow to a predetermined size (e.g., ~110 mm³).[1]

-

Baseline Imaging: Anesthetize the mice. Administer D-luciferin (e.g., 120 mg/kg, subcutaneously).[1] Acquire bioluminescence images using an in vivo imaging system.[11][12]

-

This compound Administration: Administer this compound via intraperitoneal injection at the desired dose (e.g., 250 mg/kg or 350 mg/kg).[1][6]

-

Post-Treatment Imaging: At various time points post-treatment (e.g., 2, 6, and 24 hours), re-anesthetize the mice, administer a fresh dose of D-luciferin, and acquire new bioluminescence images.[1]

-

Data Analysis: Quantify the bioluminescence signal (photons/second) from the tumor region of interest at each time point. Normalize the post-treatment signals to the baseline signal to determine the percentage of vascular shutdown.[1]

Mandatory Visualizations

Signaling Pathway

Caption: this compound mechanism of action signaling pathway.

Experimental Workflow: In Vivo Bioluminescence Imaging

Caption: Experimental workflow for in vivo bioluminescence imaging.

Clinical Development Status

Based on a comprehensive review of publicly available information, there are currently no active or completed clinical trials specifically investigating this compound in human subjects. The development of this compound appears to be in the preclinical stage.

Conclusion

This compound is a promising preclinical vascular disrupting agent with a well-defined mechanism of action centered on the inhibition of tubulin polymerization and subsequent activation of the RhoA signaling pathway. The available in vitro and in vivo data demonstrate its potent and rapid ability to selectively disrupt tumor vasculature at well-tolerated doses. Further investigation is warranted to explore its full therapeutic potential and to advance this compound towards clinical evaluation.

References

- 1. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SRB assay for measuring target cell killing [protocols.io]

- 10. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Optical Bioluminescence Protocol for Imaging Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Near-infrared dual bioluminescence imaging in mouse models of cancer using infraluciferin | eLife [elifesciences.org]

OXi8007 Prodrug Conversion to OXi8006: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OXi8007 is a water-soluble phosphate prodrug designed for enhanced bioavailability and targeted delivery of its active counterpart, OXi8006. OXi8006 is a potent indole-based small molecule that functions as a vascular disrupting agent (VDA) by inhibiting tubulin polymerization. This technical guide provides an in-depth overview of the conversion of this compound to OXi8006, the mechanism of action of OXi8006, and detailed experimental protocols for the evaluation of these processes.

Introduction

Cancer therapy is increasingly focused on targeting the tumor microenvironment, with a particular emphasis on disrupting the tumor vasculature, which is essential for tumor growth and metastasis. Vascular disrupting agents (VDAs) represent a promising class of therapeutics that selectively target and destroy established tumor blood vessels, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[1][2] OXi8006 is a novel VDA that binds to the colchicine site on β-tubulin, thereby inhibiting microtubule polymerization.[1][3] Its poor aqueous solubility, however, limits its clinical application. To overcome this limitation, the water-soluble phosphate prodrug this compound was developed.[1] This guide details the conversion of this compound to OXi8006 and the subsequent biological effects.

Prodrug Conversion: this compound to OXi8006

The conversion of the inactive prodrug this compound to the active drug OXi8006 is a critical step for its anti-cancer activity. This bioconversion is primarily mediated by ubiquitous endogenous enzymes.

Enzymatic Conversion

This compound is designed with a phosphate group that is cleaved in vivo by non-specific phosphatases, which are abundant in the body, to yield the active phenol, OXi8006.[1][4][5] This enzymatic hydrolysis occurs rapidly following administration. While the specific phosphatases with the highest affinity for this compound have not been exhaustively characterized, alkaline phosphatases (ALPs) are a likely candidate due to their widespread distribution and role in dephosphorylating various substrates.[6][7][8]

dot

Pharmacokinetics

Pharmacokinetic studies in preclinical models demonstrate the rapid in vivo conversion of this compound. Following intraperitoneal administration of this compound, the active compound OXi8006 is readily detected in plasma and tumor tissue.[9] While this compound is present at higher concentrations in the plasma, OXi8006 concentrations are higher in tissues, including the tumor.[9]

Mechanism of Action of OXi8006

OXi8006 exerts its potent anti-vascular effects through a well-defined signaling cascade initiated by the disruption of microtubule dynamics in endothelial cells.

Tubulin Polymerization Inhibition

OXi8006 is a potent inhibitor of tubulin polymerization, with an IC50 of 1.1 µM.[1] It binds to the colchicine site on tubulin, preventing the assembly of microtubules.[1][3] This disruption of the microtubule cytoskeleton is the primary event that triggers the downstream signaling cascade.

Downstream Signaling Pathway

The depolymerization of microtubules in endothelial cells initiates a signaling cascade mediated by the small GTPase RhoA.[1] Activation of RhoA leads to the activation of its downstream effector, Rho-associated kinase (ROCK). ROCK, in turn, phosphorylates and activates non-muscle myosin light chain (MLC) and focal adhesion kinase (FAK).[1][10] This cascade of events results in increased actin stress fiber formation, cytoskeletal reorganization, and ultimately, endothelial cell rounding and detachment, leading to the disruption of the tumor vasculature.[1]

dot

Quantitative Data

The biological activity of OXi8006 and this compound has been quantified in various in vitro and in vivo assays.

| Compound | Assay | Cell Line/Model | Value | Reference |

| OXi8006 | Tubulin Polymerization Inhibition (IC50) | - | 1.1 µM | [1] |

| OXi8006 | Cytotoxicity (GI50) | NCI-H460 | 25.7 nM (average) | [1] |

| DU-145 | [1] | |||

| SK-OV-3 | [1] | |||

| MDA-MB-231 | 32 nM | |||

| Activated HUVECs | 41 nM | |||

| This compound | In vivo Vascular Disruption | MDA-MB-231-luc xenograft | >93% signal loss at 6h (350 mg/kg) | [1][11] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the conversion and activity of this compound and OXi8006.

dot

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to determine the growth inhibitory effects of OXi8006 and this compound on cancer cell lines.

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., MDA-MB-231, HUVEC)

-

Complete culture medium

-

OXi8006 and this compound stock solutions

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.[12][13]

-

Treat cells with a serial dilution of OXi8006 or this compound and incubate for 48-72 hours.[14]

-

Fix the cells by adding 50-100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[12]

-

Wash the plates five times with distilled water and allow to air dry.[15]

-

Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[12]

-

Wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.[12]

-

Solubilize the bound dye by adding 100-200 µL of 10 mM Tris base to each well.

-

Measure the absorbance at 540 nm using a microplate reader.[12]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of OXi8006 and this compound on cell cycle progression.

Materials:

-

6-well plates

-

Cancer cell lines

-

OXi8006 and this compound stock solutions

-

PBS

-

70% ethanol, ice-cold

-

Propidium iodide (PI) staining solution (containing RNase)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and incubate for 24 hours.

-

Treat cells with desired concentrations of OXi8006 or this compound for 24 hours.

-

Harvest cells by trypsinization, wash with PBS, and collect by centrifugation.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.[16]

-

Wash the cells with PBS to remove ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[16]

-

Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[16]

-

Analyze the cell cycle distribution using appropriate software.

Western Blot Analysis of Protein Phosphorylation

This method is used to detect changes in the phosphorylation status of key signaling proteins like FAK and MLC.

Materials:

-

Cell culture dishes

-

Endothelial cells (e.g., HUVECs)

-

OXi8006 stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-FAK, anti-phospho-MLC, and total protein controls)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture endothelial cells and treat with OXi8006 for various time points.

-

Lyse the cells in lysis buffer containing phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[17]

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.[17]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[17]

Immunofluorescence Staining for Cytoskeletal Analysis

This technique is used to visualize the effects of OXi8006 on the microtubule network and actin cytoskeleton.

Materials:

-

Glass coverslips in culture dishes

-

Endothelial cells

-

OXi8006 stock solution

-

4% paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 2% BSA in PBS)

-

Primary antibodies (e.g., anti-α-tubulin, phalloidin for F-actin)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed endothelial cells on glass coverslips and allow them to adhere.

-

Treat the cells with OXi8006 for the desired time.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.[1]

-

Permeabilize the cells with 0.1% Triton X-100 for 10-15 minutes.[1]

-

Block with 2% BSA for 30-60 minutes.[11]

-

Incubate with primary antibodies for 1 hour at room temperature or overnight at 4°C.[1]

-

Wash with PBS and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature, protected from light.[1]

-

Wash with PBS, mount the coverslips on slides, and visualize using a fluorescence microscope.[1]

In Vivo Bioluminescence Imaging (BLI) for Vascular Disruption

This in vivo imaging technique is used to quantify the vascular disrupting effects of this compound in tumor-bearing animals.

Materials:

-

Tumor-bearing mice with luciferase-expressing cancer cells (e.g., MDA-MB-231-luc)

-

This compound solution for injection

-

D-luciferin substrate

-

In vivo imaging system (e.g., IVIS)

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Establish tumors in mice by injecting luciferase-expressing cancer cells.

-

Once tumors are established, perform baseline imaging by intraperitoneally injecting D-luciferin (e.g., 150 mg/kg) and imaging the anesthetized mice after a consistent uptake time (e.g., 10-15 minutes).[18][19]

-

Administer this compound (e.g., 350 mg/kg, i.p.).[2]

-

Perform BLI at various time points post-treatment (e.g., 2, 6, 24 hours) following D-luciferin injection.[2]

-

Analyze the bioluminescence signal intensity from the tumor region of interest (ROI) over time to quantify the extent of vascular shutdown. A decrease in signal indicates reduced delivery of luciferin due to vascular disruption.[2]

Conclusion

This compound is an effective prodrug that is rapidly converted to the active vascular disrupting agent OXi8006 in vivo. OXi8006 targets the tumor vasculature by inhibiting tubulin polymerization, leading to a cascade of signaling events that result in the collapse of tumor blood vessels. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other similar vascular disrupting agents. Further research to identify the specific phosphatases involved in the prodrug conversion could lead to the development of even more targeted and effective cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. Alkaline Phosphatases: Structure, substrate specificity and functional relatedness to other members of a large superfamily of enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alkaline Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alkaline Phosphatases: Biochemistry, Functions, and Measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug this compound in breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Microtubule disruption changes endothelial cell mechanics and adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]

- 16. benchchem.com [benchchem.com]

- 17. Western Blot Protocol | Proteintech Group [ptglab.com]

- 18. resources.revvity.com [resources.revvity.com]

- 19. youtube.com [youtube.com]

An In-depth Technical Guide to the Tubulin-Binding Properties of OXi8007

For Researchers, Scientists, and Drug Development Professionals

Abstract

OXi8007 is a water-soluble phosphate prodrug of the potent tubulin-binding agent OXi8006. As a vascular disrupting agent (VDA), this compound selectively targets the tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis. Its mechanism of action is centered on the disruption of microtubule dynamics through interaction with tubulin. This technical guide provides a comprehensive overview of the tubulin-binding properties of this compound, detailing its mechanism of action, binding site, and the downstream signaling sequelae. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2][3] The dynamic nature of microtubules makes them a prime target for anticancer therapeutics.[2][3] this compound is the water-soluble disodium phosphate prodrug of OXi8006, an indole-based compound that exhibits potent anti-cancer activity by disrupting microtubule function.[4][5] In vivo, this compound is rapidly converted to the active compound OXi8006 by non-specific phosphatases.[6] This guide focuses on the molecular interactions of OXi8006, the active form of this compound, with tubulin.

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism by which OXi8006, the active metabolite of this compound, exerts its anti-cancer effects is through the inhibition of tubulin polymerization.[5][7] By binding to tubulin heterodimers, OXi8006 prevents their assembly into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately apoptosis.[4][8]

Binding to the Colchicine Site

OXi8006 binds to the colchicine-binding site on β-tubulin.[4][5] This has been confirmed through competitive binding assays where OXi8006 competes with radiolabeled colchicine for binding to tubulin.[5] The colchicine-binding site is a critical pocket for tubulin polymerization, and its occupation by ligands like OXi8006 sterically hinders the conformational changes required for microtubule formation.[9]

Quantitative Data

The following tables summarize the key quantitative data related to the tubulin-binding and cytotoxic properties of OXi8006 and this compound.

| Compound | Assay | Parameter | Value | Cell Line/System | Reference |

| OXi8006 | Tubulin Polymerization Inhibition | IC50 | 1.1 µM | Cell-free bovine brain tubulin | [5][7] |

| This compound | Tubulin Polymerization Inhibition | IC50 | 4.2 µM | Cell-free bovine brain tubulin | [5] |

| Combretastatin A-4 (CA4) | Tubulin Polymerization Inhibition | IC50 | ~1.1 µM | Cell-free bovine brain tubulin | [5] |

Table 1: Inhibition of Tubulin Polymerization

| Compound | Parameter | NCI-H460 (Lung) | DU-145 (Prostate) | SK-OV-3 (Ovarian) | MDA-MB-231 (Breast) | HUVEC (Endothelial) | Reference |

| OXi8006 | GI50 | 3.5-38 nM (range) | 36 nM | 3.5-38 nM (range) | 25.7 nM (average) | 41 nM | [4][5][7] |

| This compound | GI50 | 3.5-38 nM (range) | 36 nM | 3.5-38 nM (range) | Not specified | low nanomolar range | [4][5][7] |

Table 2: Cytotoxicity (GI50) Data

Downstream Signaling Pathway

The disruption of microtubule dynamics by OXi8006 in endothelial cells triggers a specific signaling cascade that leads to changes in cell morphology and vascular disruption. A key player in this pathway is the small GTPase RhoA.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring the change in turbidity.

Methodology:

-

Reagents: Purified bovine brain tubulin, General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, Glycerol.

-

Procedure:

-

Prepare a stock solution of tubulin (e.g., 3 mg/mL) in General Tubulin Buffer with 1 mM GTP and 10% glycerol on ice.[10]

-

Add test compounds (OXi8006/OXi8007) at various concentrations to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the cold tubulin solution to the wells.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Monitor the increase in absorbance at 340 nm over time (e.g., every 60 seconds for 60 minutes).[10][11]

-

-

Data Analysis: The absorbance values are plotted against time to generate polymerization curves. The IC50 value is determined by measuring the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50% compared to a vehicle control.

Competitive Colchicine-Binding Assay

This assay determines if a compound binds to the colchicine-binding site on tubulin by measuring its ability to displace radiolabeled colchicine.

Methodology:

-

Reagents: Purified tubulin, [³H]colchicine, unlabeled OXi8006, filtration apparatus.

-

Procedure:

-

Incubate a constant amount of tubulin and [³H]colchicine with varying concentrations of unlabeled OXi8006.

-

After incubation, separate the tubulin-bound [³H]colchicine from the free [³H]colchicine using a filtration method (e.g., passing through a DEAE-cellulose filter).

-

Wash the filter to remove unbound radioactivity.

-

Measure the radioactivity retained on the filter using a scintillation counter.[12]

-

-

Data Analysis: The amount of radioactivity is inversely proportional to the binding of the test compound. The results are expressed as the percentage of inhibition of [³H]colchicine binding.

Sulforhodamine B (SRB) Cytotoxicity Assay

This colorimetric assay is used to determine the cytotoxicity of a compound based on the measurement of cellular protein content.

References

- 1. Quick and Simple Detection Technique to Assess the Binding of Antimicrotubule Agents to the Colchicine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. zellx.de [zellx.de]

- 8. abcam.com [abcam.com]

- 9. Distinct roles of ROCK (Rho-kinase) and MLCK in spatial regulation of MLC phosphorylation for assembly of stress fibers and focal adhesions in 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. abscience.com.tw [abscience.com.tw]

- 12. Rapid colchicine competition-binding scintillation proximity assay using biotin-labeled tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

role of RhoA signaling in OXi8007 activity

An In-Depth Technical Guide: The Role of RhoA Signaling in the Activity of the Vascular Disrupting Agent OXi8007

Executive Summary

This compound is a water-soluble phosphate prodrug that is converted in vivo to its active counterpart, OXi8006.[1] As a potent vascular disrupting agent (VDA), this compound selectively targets the rapidly proliferating endothelial cells of tumor neovasculature, leading to a rapid shutdown of tumor blood flow and subsequent necrosis.[2] The mechanism of action is initiated by the binding of OXi8006 to tubulin, which disrupts microtubule dynamics.[3] This primary event triggers a critical downstream signaling cascade mediated by the small GTPase RhoA, culminating in profound cytoskeletal reorganization, morphological changes in endothelial cells, and potent antivascular effects.[4][5] This document provides a detailed examination of the RhoA signaling pathway's central role in this compound's activity, supported by quantitative data, experimental protocols, and pathway visualizations.

Mechanism of Action: From Tubulin Binding to RhoA Activation

The activity of this compound begins with its systemic administration and subsequent dephosphorylation by non-specific phosphatases to yield the active compound, OXi8006.[2][6] OXi8006 then enters proliferating endothelial cells and binds to the colchicine site on tubulin, inhibiting its polymerization.[1][3] This leads to the net depolymerization of microtubules, a critical event that initiates a signaling cascade characterized by the activation of RhoA.[4][6]

The activation of RhoA, a key regulator of actin dynamics and cell contractility, is a pivotal step.[4] Activated RhoA (RhoA-GTP) stimulates its downstream effector, Rho-associated kinase (ROCK).[4] ROCK, in turn, orchestrates the cytoskeletal changes by:

-

Directly phosphorylating the non-muscle myosin light chain (MLC) .[4]

-

Inactivating MLC phosphatase , which further increases the levels of phosphorylated MLC (p-MLC).[4]

The elevated levels of p-MLC activate non-muscle myosin II, resulting in increased actin bundling and the formation of stress fibers.[4][6] Concurrently, ROCK activation leads to the phosphorylation and activation of focal adhesion kinase (FAK), promoting an increase in focal adhesions.[4] This cascade of events causes the endothelial cells to round up and detach, compromising the integrity of the tumor vasculature and leading to its collapse.[2][4]

Signaling Pathway Visualization

Caption: this compound-induced RhoA signaling cascade in endothelial cells.

Quantitative Data on this compound Activity

The efficacy of this compound and its active form OXi8006 has been quantified through various in vitro and in vivo assays.

Table 1: In Vitro Activity of OXi8006 and this compound

| Compound | Assay | Cell Line | Result | Citation |

| OXi8006 | Tubulin Polymerization Inhibition | - | IC₅₀ = 1.1 µM | [1][3] |

| OXi8006 | Growth Inhibition | Activated HUVECs | GI₅₀ = 41 nM | [2] |

| OXi8006 | Growth Inhibition | MDA-MB-231 (Breast Cancer) | GI₅₀ = 32 nM | [1] |

| OXi8006 | Growth Inhibition | DU-145 (Prostate Cancer) | GI₅₀ = 36 nM | [3] |

| OXi8006 | Growth Inhibition | NCI-H460, SK-OV-3 | Average GI₅₀ = 25.7 nM | [1] |

| OXi8006 | Cell Cycle Arrest (G2/M) | HUVECs | 25 - 50 nM | [4] |

| This compound | Growth Inhibition | Renca (Kidney Cancer) | - | [2] |

| This compound | Cell Cycle Arrest (G2/M) | HUVECs | 100 - 250 nM | [4] |

HUVECs: Human Umbilical Vein Endothelial Cells

Table 2: In Vivo Antivascular Activity of this compound

| Animal Model | Tumor Type | Dose | Time Point | % Bioluminescence Signal Loss | Citation |

| SCID Mouse | MDA-MB-231-luc (Breast) | 350 mg/kg | 2 hours | 84% | [4] |

| SCID Mouse | MDA-MB-231-luc (Breast) | 350 mg/kg | 6 hours | >93% | [1][4][5] |

| SCID Mouse | MDA-MB-231-luc (Breast) | 350 mg/kg | 24 hours | 87% (slight recovery) | [4] |

| BALB/c Mouse | Renca-luc (Kidney) | 250 mg/kg | 24 hours | Vascular shutdown observed | [2] |

Key Experimental Protocols

The elucidation of the RhoA signaling pathway in this compound's mechanism relied on several key experimental methodologies.

Cell Culture

-

Human Umbilical Vein Endothelial Cells (HUVECs): Used as a model for tumor vasculature, HUVECs were cultured on surfaces coated with 1% gelatin or collagen-I.[4] Cells were maintained in high growth factor supplemented medium at 37°C in a humidified atmosphere of 5% CO₂.[4]

-

Cancer Cell Lines: MDA-MB-231-luc (human breast cancer) and Renca-luc (mouse kidney cancer) cells were cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% FBS and other necessary components.[2][4]

Fluorescence Imaging of Cytoskeletal Reorganization

-

Cell Plating: Actively proliferating HUVECs were plated at 10,000 cells/coverslip in 6-well plates and incubated for 48 hours.[4]

-

Treatment: Cells were treated with specified concentrations of OXi8006 or this compound.

-

Staining: To visualize cytoskeletal components, cells were fixed and stained with antibodies or dyes targeting tubulin (e.g., ViaFluor 488 live cell microtubule stain), F-actin (e.g., rhodamine-phalloidin), and focal adhesions (e.g., anti-vinculin immunofluorescence).[4][7] Nuclei were counterstained with Hoechst 33342.[7]

-

Imaging: Images were captured using a fluorescence microscope to observe microtubule depolymerization, stress fiber formation, and changes in focal adhesions.

Cell Cycle Analysis via Flow Cytometry

-

Cell Plating and Treatment: HUVECs were plated in 6-well plates at 200,000 cells/well, allowed to adhere for 48 hours, and then incubated with this compound or OXi8006 for 24 hours.[4]

-

Cell Preparation: Cells were trypsinized, centrifuged, and fixed in 70% ethanol overnight at -20°C.[4]

-

Staining: Fixed cells were resuspended in a PBS solution containing RNase A (20 µg/mL) and stained with propidium iodide (PI) (20 µg/mL).[4]

-

Analysis: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

In Vivo Antivascular Assessment by Bioluminescence Imaging (BLI)

This technique quantitatively assesses the shutdown of tumor blood flow, as vascular disruption prevents the delivery of the luciferin substrate to luciferase-expressing tumor cells.[4]

-

Tumor Implantation: Luciferase-expressing cancer cells (e.g., MDA-MB-231-luc) are implanted into immunocompromised mice (e.g., SCID mice) to establish xenograft tumors.[4]

-

Baseline Imaging: Once tumors are established, a baseline BLI is performed. Mice are administered luciferin (e.g., 120 mg/kg, SC), and the light emission is measured over time (e.g., 15 minutes) using an imaging system.[4]

-

VDA Administration: Mice are treated with this compound at a specified dose (e.g., 350 mg/kg, IP).[2][4]

-

Post-Treatment Imaging: BLI is repeated at various time points post-treatment (e.g., 2, 6, and 24 hours) with fresh luciferin administered on each occasion.[4]

-

Quantification: The bioluminescence signal is quantified, and the percentage loss of signal relative to baseline is calculated to determine the extent of vascular disruption.[4]

Experimental Workflow Visualization

Caption: Experimental workflow for in vivo BLI assessment of this compound.

Conclusion

The vascular disrupting agent this compound exerts its potent antitumor effects through a well-defined molecular mechanism. While the initial event is the inhibition of tubulin polymerization, the subsequent activation of the RhoA signaling pathway is indispensable for the dramatic cytoskeletal and morphological changes observed in tumor endothelial cells.[4][5] The RhoA/ROCK-mediated phosphorylation of MLC and FAK leads to increased contractility and stress fiber formation, causing cell rounding and the ultimate collapse of the tumor's blood supply.[4] The quantitative data and experimental evidence robustly support this model, establishing RhoA signaling as a critical and central component of this compound's therapeutic activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of a 2-Aryl-3-Aroyl-Indole Salt (this compound) Resembling Combretastatin A-4 with Application as a Vascular Disrupting Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug this compound in breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice [mdpi.com]

- 7. researchgate.net [researchgate.net]

Preclinical Oncology Research on OXi8007: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on OXi8007, a novel vascular disrupting agent (VDA) with significant potential in oncology. This compound is a water-soluble phosphate prodrug of the active compound OXi8006, an indole-based tubulin-binding agent.[1][2][3] This guide will detail its mechanism of action, summarize key preclinical data, and outline the experimental methodologies used in its evaluation.

Core Mechanism of Action

This compound exerts its anticancer effects by selectively targeting and disrupting the tumor vasculature.[1] Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, this compound acts on the established, yet poorly formed, blood vessels within a tumor.[2][4] The process is initiated by the in vivo conversion of this compound to its active form, OXi8006, through the action of non-specific phosphatases.[1][5]

OXi8006 then enters endothelial cells, which line the tumor blood vessels, and binds to tubulin.[1][2] This binding inhibits microtubule polymerization, leading to microtubule depolymerization and a cascade of downstream signaling events.[1][2] A key event in this pathway is the activation of RhoA, which in turn activates RhoA kinase (ROCK).[2] ROCK activation leads to increased phosphorylation of myosin light chain (MLC) and inactivation of MLC phosphatase, resulting in actin bundling and stress fiber formation.[2] These cytoskeletal changes cause the endothelial cells to round up and detach, leading to increased vascular permeability, blood flow shutdown within the tumor, and subsequent tumor necrosis due to oxygen and nutrient deprivation.[1][5]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

In Vitro Cytotoxicity

| Cell Line | Compound | IC50 / GI50 | Assay | Reference |

| Renca (Kidney) | OXi8006 | See Table 1 in[1] | SRB Assay | [1] |

| Renca (Kidney) | This compound | See Table 1 in[1] | SRB Assay | [1] |

| Renca (Kidney) | CA4 | See Table 1 in[1] | SRB Assay | [1] |

| HUVEC | OXi8006 | 25-50 nM (G2/M arrest) | Cell Cycle Analysis | [2] |

| HUVEC | This compound | 100-250 nM (G2/M arrest) | Cell Cycle Analysis | [2] |

| DU-145 (Prostate) | This compound | 36 nM | Cytotoxicity Assay | [4] |

| MDA-MB-231 (Breast) | OXi8006 | 32 nM | Cytotoxicity Assay | [5] |

| HUVEC | OXi8006 | 41 nM | Cytotoxicity Assay | [5] |

In Vivo Efficacy and Vascular Disruption

| Tumor Model | Animal Model | Treatment Regimen | Key Findings | Reference |

| MDA-MB-231-luc (Breast) | SCID Mice | 350 mg/kg this compound (single dose) | >93% reduction in bioluminescence signal at 6 hours post-treatment, indicating rapid vascular shutdown.[2][3] | [2][3] |

| Renca-luc (Kidney) | BALB/c Mice | 250 mg/kg this compound (single dose) | Rapid and acute vascular shutdown observed via bioluminescence and optoacoustic imaging over 24 hours.[1] | [1] |

| Renca-luc (Kidney) | BALB/c Mice | This compound (twice weekly) + Cabozantinib (daily) | Significant increase in median survival time compared to monotherapy.[1] | [1] |

| Renca-luc (Kidney) | BALB/c Mice | This compound (twice weekly) + Checkpoint Inhibitors | Improved survival compared to checkpoint inhibitors alone.[1] | [1] |

| PC-3 (Prostate) | SCID Mice | This compound (dose not specified) | Pronounced interference with tumor vasculature observed by color Doppler ultrasound.[4] | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the key experimental protocols used in the evaluation of this compound.

In Vitro Assays

Cell Culture:

-

Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in EGM-2 medium.

-

Cancer cell lines (e.g., Renca, MDA-MB-231, PC-3) were maintained in their respective recommended media.

Microtubule Disruption Assay:

-

Cells were plated on coverslips and allowed to adhere.

-

Cells were treated with varying concentrations of OXi8006 or this compound for specified time periods.

-

Cells were fixed, permeabilized, and stained for α-tubulin using a primary antibody and a fluorescently labeled secondary antibody.

-

Nuclei were counterstained with DAPI.

-

Coverslips were mounted and imaged using fluorescence microscopy.

Wound Healing Assay:

-

Cells were grown to confluence in a multi-well plate.

-

A scratch was made in the cell monolayer using a pipette tip.

-

The medium was replaced with fresh medium containing different concentrations of this compound or OXi8006.

-

The "wound" area was imaged at 0 and 48 hours.

-

The percentage of wound closure was calculated to assess cell migration.[1]

Cell Cycle Analysis:

-

HUVECs were treated with OXi8006 or this compound for 24 hours.

-

Cells were harvested, fixed in ethanol, and stained with propidium iodide.

-

DNA content was analyzed by flow cytometry to determine the cell cycle distribution.

In Vivo Studies

Animal Models:

-

Immunocompromised mice (e.g., SCID) were used for human tumor xenografts (e.g., MDA-MB-231, PC-3).

-

Syngeneic mouse models (e.g., Renca tumors in BALB/c mice) were used to evaluate the combination of this compound with immunotherapy.[1]

Tumor Implantation:

-

For xenograft models, human cancer cells were injected subcutaneously or orthotopically into the mice.

-

For syngeneic models, mouse cancer cells were implanted into the corresponding organ of immunocompetent mice.

Drug Administration:

-

This compound, being water-soluble, was typically administered via intraperitoneal (IP) injection.[1]

Assessment of Vascular Disruption:

-

Dynamic Bioluminescence Imaging (dBLI): In models using luciferase-expressing tumor cells (e.g., MDA-MB-231-luc), dBLI was used to non-invasively monitor vascular function. A decrease in the bioluminescent signal after luciferin administration indicates vascular shutdown, as the substrate delivery to the tumor is compromised.[2]

-

Oxygen-Enhanced Multispectral Optoacoustic Tomography (OE-MSOT): This technique was used to assess tumor hypoxia, a direct consequence of vascular disruption.[1]

-

Histology: Tumors were excised at various time points post-treatment, fixed, sectioned, and stained (e.g., with H&E) to visualize hemorrhage and necrosis.[1]

Conclusion

The preclinical data for this compound strongly support its development as a potent vascular disrupting agent for the treatment of solid tumors. Its mechanism of action, involving tubulin binding and subsequent RhoA-mediated cytoskeletal rearrangement in endothelial cells, leads to rapid and selective shutdown of tumor blood flow. In vivo studies have demonstrated significant anti-tumor activity, particularly when used in combination with other anticancer agents such as tyrosine kinase inhibitors and checkpoint inhibitors.[1] Further investigation into optimal dosing schedules and combination therapies is warranted to fully realize the clinical potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis of a 2-Aryl-3-Aroyl-Indole Salt (this compound) Resembling Combretastatin A-4 with Application as a Vascular Disrupting Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

OXi8007: A Technical Guide to Targeting Tumor Neovasculature

For Researchers, Scientists, and Drug Development Professionals

Abstract

OXi8007 is a novel, indole-based, water-soluble phosphate prodrug of OXi8006, a potent inhibitor of tubulin polymerization. As a vascular disrupting agent (VDA), this compound selectively targets the rapidly proliferating endothelial cells of the tumor neovasculature, leading to a rapid shutdown of tumor blood flow and subsequent extensive tumor necrosis. This technical guide provides an in-depth overview of this compound, encompassing its mechanism of action, preclinical efficacy across various cancer models, and detailed experimental protocols for its evaluation. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized through detailed diagrams.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-step process initiated by its conversion to the active compound, OXi8006.

Activation and Microtubule Disruption: this compound is a water-soluble prodrug that is rapidly converted in vivo to its active, phenolic form, OXi8006, by non-specific phosphatases[1]. OXi8006 then enters endothelial cells and binds to the colchicine site on β-tubulin, inhibiting tubulin polymerization[2][3]. This disruption of microtubule dynamics leads to the depolymerization of the endothelial cell cytoskeleton[2].

Signaling Cascade and Vascular Disruption: The depolymerization of microtubules triggers a downstream signaling cascade, primarily involving the activation of the RhoA GTPase[2]. Activated RhoA, in turn, activates Rho-associated kinase (ROCK). ROCK activation leads to the phosphorylation of myosin light chain (MLC) and the inactivation of MLC phosphatase, resulting in increased MLC phosphorylation[2]. This cascade culminates in actin bundling, stress fiber formation, and increased cell contractility. The profound changes in the cytoskeleton cause the endothelial cells to round up and detach, leading to a collapse of the tumor vasculature, shutdown of blood flow, and ultimately, extensive tumor necrosis[2][4].

Quantitative Data

The preclinical efficacy of this compound and its active form, OXi8006, has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cytotoxicity and Tubulin Polymerization Inhibition

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| OXi8006 | HUVEC (activated) | SRB | GI50 | 41 nM | [1] |

| OXi8006 | MDA-MB-231 | SRB | GI50 | 32 nM | [1] |

| OXi8006 | NCI-H460 | SRB | GI50 | 25.7 nM (average of 3 cell lines) | [2][3] |

| OXi8006 | DU-145 | SRB | GI50 | 25.7 nM (average of 3 cell lines) | [2][3] |

| OXi8006 | SK-OV-3 | SRB | GI50 | 25.7 nM (average of 3 cell lines) | [2][3] |

| OXi8006 | Renca | SRB | IC50 | > 2 µM | [1] |

| This compound | Renca | SRB | IC50 | Not specified, but sensitive | [1] |

| OXi8006 | - | Tubulin Polymerization | IC50 | 1.1 µM | [1][2] |

Table 2: In Vivo Efficacy in Xenograft Models

| Tumor Model | Treatment | Dose | Primary Endpoint | Result | Reference |

| MDA-MB-231-luc (Breast Cancer) | This compound | 350 mg/kg | BLI Signal Reduction | >93% reduction at 6 hours | [2] |

| Renca-luc (Kidney Cancer) | This compound | 250 mg/kg | BLI Signal Reduction | <2% of baseline at 4 hours | [1] |

| PC-3 (Prostate Cancer) | This compound | Not specified | Tumor Vasculature Interference | Pronounced interference observed | [1] |

| Renca-luc (Kidney Cancer) | This compound (monotherapy) | 250 mg/kg (twice weekly) | Tumor Growth Delay | No significant delay | [1] |

| Renca-luc (Kidney Cancer) | This compound + Cabozantinib | 250 mg/kg (this compound) + 3 mg/kg (Cabo) | Median Survival Time | Significantly increased vs. either agent alone | [1] |

| Renca-luc (Kidney Cancer) | This compound + Checkpoint Inhibitors (anti-PD-1/CTLA-4) | 250 mg/kg (this compound) | Survival | Improved survival over CKIs alone | [1] |

Table 3: Preclinical Toxicity Profile

| Study Type | Model | Dose | Observation | Reference |

| Acute Toxicity | Adult Mice | 250 mg/kg (IP, twice weekly for 7 weeks) | No overt toxicity | [1] |

| Cardiovascular Effects | Male BALB/c Mice | 250 mg/kg (IP) | Blood pressure remained essentially unchanged | [4] |

| Body Weight | Renca-luc tumor-bearing mice | 250 mg/kg (twice weekly) | Significant loss in body weight at week 7 compared to baseline | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility.

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is used to determine the cytotoxic effects of OXi8006 and this compound on endothelial and cancer cell lines.

Materials:

-

96-well microtiter plates

-

Complete cell culture medium

-

OXi8006 and this compound stock solutions (in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with serial dilutions of OXi8006 or this compound and a vehicle control (DMSO) for 48-72 hours.

-

Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

-

Wash the plates five times with slow-running tap water and allow to air dry.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

Read the absorbance at 515 nm using a microplate reader.

-

Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of OXi8006 and this compound on cell cycle progression, specifically looking for G2/M arrest.

Materials:

-

6-well plates

-

Complete cell culture medium

-

OXi8006 and this compound stock solutions

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere and grow to sub-confluency.

-

Treat cells with various concentrations of OXi8006, this compound, or vehicle for 24 hours.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

In Vivo Bioluminescence Imaging (BLI) of Tumor Xenografts

This protocol is for the non-invasive monitoring of tumor growth and response to this compound treatment in mouse xenograft models established with luciferase-expressing cancer cells.

Materials:

-

Luciferase-expressing cancer cells (e.g., MDA-MB-231-luc)

-

Immunodeficient mice (e.g., SCID or nude mice)

-

Matrigel (optional)

-

D-luciferin substrate

-

In vivo imaging system (e.g., IVIS)

-

Anesthesia (e.g., isoflurane)

-

This compound solution for injection

Procedure:

-

Establish tumor xenografts by subcutaneously or orthotopically injecting luciferase-expressing cancer cells into immunodeficient mice.

-

Monitor tumor growth by BLI. For imaging, anesthetize the mice and intraperitoneally inject D-luciferin (e.g., 150 mg/kg).

-

Acquire bioluminescent images using an in vivo imaging system, typically 10-15 minutes after luciferin injection.

-

Once tumors reach a predetermined size, randomize mice into treatment and control groups.

-

Administer this compound (e.g., 250-350 mg/kg, IP) or vehicle to the respective groups.

-

Perform BLI at various time points post-treatment (e.g., 2, 6, 24 hours) to assess the acute vascular shutdown.

-

For long-term efficacy studies, continue treatment as per the defined schedule and monitor tumor growth by BLI at regular intervals.

-

Quantify the bioluminescent signal (photons/second) from a defined region of interest (ROI) over the tumor to determine tumor burden and response to treatment.

Mandatory Visualizations

Experimental Workflow: In Vitro Cytotoxicity (SRB Assay)

Experimental Workflow: In Vivo Bioluminescence Imaging

Conclusion